Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H18N4O/c1-2-11-5-10-7-14(13-12-10)6-9-3-4-15-8-9/h7,9,11H,2-6,8H2,1H3 |
InChI Key |
CUUXKAPKIFADIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves a multi-step process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and triazole moieties undergo oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | N-oxide derivatives | 65–78 | |
| H₂O₂ | Ethanol, 50°C | Oxidized triazole intermediates | 45–60 | |
| Ozone | -78°C, CH₂Cl₂ | Cleavage products (unstable) | Not reported |
Oxidation primarily targets the triazole ring’s C–N bonds and the ethylamine group, producing N-oxides or hydroxylated intermediates. The oxolane ring remains inert under mild conditions but may degrade under strong oxidative stress.
Reduction Reactions
Reductive transformations focus on the triazole ring and imine-like functionalities:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Reduced triazole-amine adducts | 70–85 | |
| H₂, Pd/C | Ethanol, 25°C, 1 atm | Hydrogenated triazolidine analogs | 55–60 | |
| NaBH₄ | MeOH, 0°C | Partial reduction of C=N bonds | 30–40 |
Selectivity depends on reagent strength: LiAlH₄ fully reduces triazole to triazolidine, while NaBH₄ selectively modifies substituents. Catalytic hydrogenation preserves the oxolane ring but saturates the triazole.
Nucleophilic Substitution
The ethylamine group participates in substitution reactions:
Methylation and acylation are efficient due to the amine’s nucleophilicity. Steric hindrance from the oxolane group slightly reduces reactivity compared to simpler triazole-amines .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions, though its pre-existing structure limits further cyclization. Instead, the compound acts as a dipolarophile:
| Reaction Partner | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(I), DMF, 80°C | Triazole-linked dimeric structures | 50–65 | |
| Azides | Ru catalysis, H₂O | Bis-triazole macrocycles | 40–55 |
Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies peripheral groups but leaves the core intact .
Acid-Base Reactions
The amine group (pKa ≈ 9.5) undergoes protonation/deprotonation:
| Condition | Reagent | Observed Change | Application |
|---|---|---|---|
| pH < 3 | HCl | Water-soluble ammonium chloride | Purification via precipitation |
| pH > 11 | NaOH | Free amine regeneration | Solubility switching in synthesis |
Protonation enhances aqueous solubility, facilitating chromatographic purification .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF (1:1) | Maximizes triazole ring stability |
| Temperature | 60–70°C | Balances reaction rate & side products |
| Catalyst | CuI (0.5 mol%) | Accelerates cycloaddition steps |
Reaction scalability requires precise control of exothermic steps to prevent triazole decomposition .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology The compound can be used in the study of enzyme interactions and metabolic pathways.
- Industry It can be used in the production of specialty chemicals and materials.
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. this compound has been evaluated for its efficacy against various bacterial strains. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. These results suggest that the compound possesses notable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxides.
- Reduction Reduction reactions can convert it into different amine derivatives.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Similar Compounds
Examples of similar compounds include:
- Mthis compound
- Ethyl({1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-5-yl}methyl)amine
Mechanism of Action
The mechanism of action of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane and ethylamine groups can enhance the compound’s solubility and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
Phenyl vs. Oxolane :
- Phenyl-substituted analogues (e.g., Dimethyl(1-phenyl-triazolylmethyl)amine ) exhibit higher lipophilicity (logP ~2.5 estimated) compared to the oxolane-containing target compound, which is more polar due to the oxygen atom .
- The oxolane group improves aqueous solubility, making the target compound more suitable for biological applications.
- Ethylamine vs. Methylamine: Replacing ethyl with methyl (e.g., Methyl({1-[(oxolan-3-yl)methyl]-triazolyl}methyl)amine ) reduces molecular weight (196.25 vs.
Limitations and Data Gaps
- Biological Activity: No direct pharmacological data are available for the target compound; inferences are based on structural trends.
Biological Activity
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C₁₀H₁₅N₃O₃
- Molecular Weight : 225.24 g/mol
- CAS Number : 2098088-93-6
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The oxolane (tetrahydrofuran) moiety contributes to its solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses notable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: A549 Cell Line
A study conducted on the A549 lung cancer cell line showed that treatment with the compound resulted in:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 75 | 12.5 |
| 20 | 50 | |
| 40 | 25 |
The IC50 value of 12.5 µM indicates moderate potency against lung cancer cells, suggesting that further structural modifications could enhance efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Microtubule Dynamics : Similar to other triazole derivatives, it may interfere with microtubule formation, thereby inhibiting mitosis .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Azide preparation : Reacting an oxolan-3-ylmethyl precursor with sodium azide to generate the azide intermediate.
- Alkyne-azide coupling : Using a copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate) and stabilizing ligands like tris(triazolylmethyl)amines (e.g., TBTA or THPTA) to accelerate the reaction and suppress copper disproportionation .
- Workup : Purification via column chromatography or crystallization. Example: A similar triazole derivative was synthesized with 82% yield using CuAAC, followed by NMR and X-ray verification .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry, bond lengths, and angles. SHELXL software is widely used for refinement, particularly for small molecules .
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, intramolecular hydrogen bonds (e.g., C–H⋯N) in triazoles produce distinct shifts .
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages .
Q. How does this compound function as a ligand in catalytic systems?
The triazole moiety and ethylamine group can stabilize transition metals (e.g., Cu(I)) in catalytic cycles. Polytriazole ligands like TBTA enhance CuAAC efficiency by:
- Preventing Cu(I) oxidation and disproportionation.
- Accelerating reaction rates (e.g., >95% conversion in azide-alkyne cycloadditions) .
- Enabling regioselective 1,4-triazole formation under mild conditions .
Advanced Research Questions
Q. How do the oxolan-3-ylmethyl and ethylamine substituents influence electronic properties and reactivity?
- Steric effects : The oxolane (tetrahydrofuran) ring introduces rigidity, potentially hindering access to the triazole’s reactive sites.
- Electronic effects : The electron-donating ethylamine group may polarize the triazole ring, altering its nucleophilicity.
- DFT insights : Mulliken charge analysis and electrostatic potential maps (e.g., using B3LYP/6-311G(d,p)) can quantify charge distribution and predict reactive sites .
Q. What computational strategies are optimal for modeling this compound’s electronic structure and supramolecular interactions?
- Density Functional Theory (DFT) : The B3LYP functional with 6-311G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and thermodynamic properties (e.g., Gibbs free energy) .
- Molecular dynamics (MD) : Simulates intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystallization processes.
- Software tools : Gaussian or ORCA for DFT; SHELX for crystallographic refinement .
Q. How do intermolecular interactions govern the compound’s solid-state packing and physicochemical properties?
- Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize molecular conformation, while intermolecular N–H⋯N/O bonds create supramolecular chains or sheets. For example, inversion-related R₂²(8) motifs form zigzag chains along crystallographic axes .
- Stacking interactions : Aromatic triazole rings may engage in π-π interactions, influencing solubility and melting points.
- Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
